(E)-diethyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
The compound "(E)-diethyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate" features a thieno[2,3-c]pyridine core substituted with diethyl dicarboxylate groups at positions 3 and 4. The (E)-configured acrylamido moiety at position 2 introduces a 2-chlorophenyl group, distinguishing it from simpler analogs. While direct spectroscopic data for this compound are unavailable in the provided evidence, its synthesis likely involves condensation reactions analogous to those described for related acrylamido-thiophene derivatives .
Properties
IUPAC Name |
diethyl 2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O5S/c1-3-29-21(27)19-15-11-12-25(22(28)30-4-2)13-17(15)31-20(19)24-18(26)10-9-14-7-5-6-8-16(14)23/h5-10H,3-4,11-13H2,1-2H3,(H,24,26)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAVIWRLCKZIKI-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-diethyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of a 2-chlorophenyl group and an acrylamido moiety enhances its potential interactions with biological targets.
Molecular Formula
- Molecular Formula : CHClNO
- Molecular Weight : 353.80 g/mol
Anticancer Properties
Recent studies have indicated that derivatives of thieno[2,3-c]pyridine exhibit significant anticancer activity. For instance, a related compound demonstrated promising results against various human tumor cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is critical in cell division and cancer progression.
Case Study: Antitumor Activity
In a study evaluating the anticancer effects of similar compounds, it was found that certain derivatives had a GI(50) value (the concentration required to inhibit cell growth by 50%) as low as 0.3 µM , indicating potent activity against breast cancer cell lines .
The proposed mechanism of action for compounds similar to this compound includes:
- Inhibition of Tubulin Polymerization : Compounds interfere with the microtubule dynamics essential for mitosis.
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells has been observed.
Antimicrobial Activity
Some studies have also explored the antimicrobial properties of thieno[2,3-c]pyridine derivatives. These compounds have shown activity against various bacterial strains, suggesting potential applications in treating infections.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | GI(50) < 0.3 µM against breast cancer | |
| Antimicrobial | Effective against multiple bacterial strains |
Synthesis and Derivatives
| Compound Name | Synthesis Method | Biological Activity |
|---|---|---|
| Thieno[2,3-c]pyridine Derivative A | Reaction with ethyl chloroacetate | Anticancer |
| Thieno[2,3-c]pyridine Derivative B | Condensation with aromatic aldehydes | Antimicrobial |
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity: The trimethoxyanilino group in compound 3f is associated with antitubulin activity, a common feature in anticancer agents like combretastatin analogs . Schiff base derivatives (e.g., ) exhibit antioxidant properties due to metal-chelating capabilities . The 2-chlorophenyl acrylamido group in the target compound may enhance lipophilicity and receptor binding compared to simpler amines .
Physicochemical Trends :
- Melting points vary significantly: unmodified amines (e.g., CAS 24237-51-2) lack reported values, while antitubulin agents like 3f melt at 128–130°C, suggesting higher crystallinity from aromatic substituents .
- Imidazo[1,2-a]pyridine analogs (e.g., ) show higher melting points (223–225°C), likely due to extended conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
